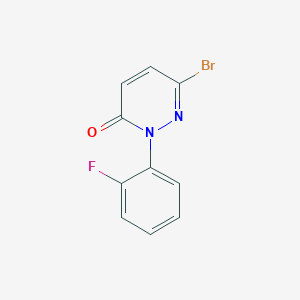

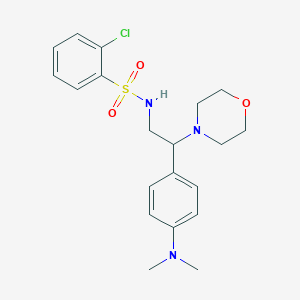

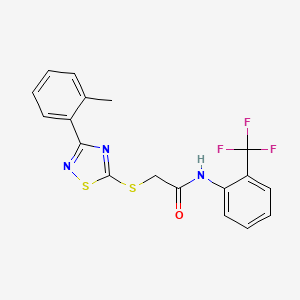

![molecular formula C21H17N3O3S B2998449 2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-73-2](/img/structure/B2998449.png)

2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine . The compound has been identified as a potent phosphoinositide 3-kinase inhibitor . The structure of the compound includes a 2-pyridyl and 4-morpholinyl substituted thiazolo[5,4-b]pyridine .

Synthesis Analysis

The synthesis of these types of compounds involves several steps . The thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular formula of the compound is C21H17N3O3S . The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis

These N-heterocyclic compounds showed potent PI3K inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 391.4430 .Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Synthetic Pathways and Derivatives : Research has focused on synthesizing various derivatives of thiazole and pyridine, demonstrating the chemical versatility and potential utility of compounds with similar structures for developing novel therapeutic agents. For instance, the synthesis of thiazolopyrimidine and pyrazolopyridine derivatives indicates active exploration in creating compounds with potential antimicrobial, antitumor, and antioxidant activities (El‐Borai et al., 2013). Another study reported the synthesis of benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, suggesting that similar compounds might be explored for their biological activities (Abu‐Hashem et al., 2020).

Anticancer Evaluations : Derivatives of thiazole have been designed and synthesized with the evaluation of their anticancer activity against several cancer cell lines. This indicates the potential therapeutic applications of such compounds in oncology. For example, a study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

Antimicrobial Activity : Various studies have synthesized and evaluated the antimicrobial properties of thiazole and pyridine derivatives, suggesting potential applications in treating bacterial and fungal infections. For instance, synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides showed promising results in biological evaluation and molecular docking studies for antimicrobial applications (Talupur et al., 2021).

Mechanism of Action

Target of Action

Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

The thiazolo[5,4-b]pyridine core is known to interact with a wide range of receptor targets . The presence of the dimethoxyphenyl group may further modulate this interaction, potentially enhancing the compound’s affinity for its targets or altering its pharmacological effects.

Biochemical Pathways

Given the broad range of activities associated with thiazolo[5,4-b]pyridines , it is likely that multiple pathways are affected. These could potentially include pathways related to oxidative stress (given the reported antioxidant activity), microbial growth and proliferation (given the antimicrobial activity), and cellular growth and proliferation (given the antitumor activity).

Result of Action

Given the reported pharmacological activities of thiazolo[5,4-b]pyridines , potential effects could include reduced oxidative stress (due to antioxidant activity), inhibition of microbial growth (due to antimicrobial activity), and inhibition of cellular proliferation (due to antitumor activity).

Safety and Hazards

properties

IUPAC Name |

2,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-26-15-9-10-16(18(12-15)27-2)19(25)23-14-7-5-13(6-8-14)20-24-17-4-3-11-22-21(17)28-20/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNCSTNYEDDVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

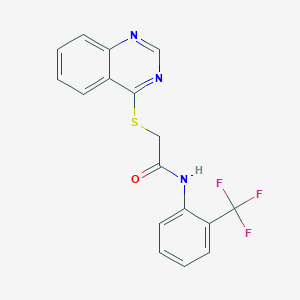

![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)

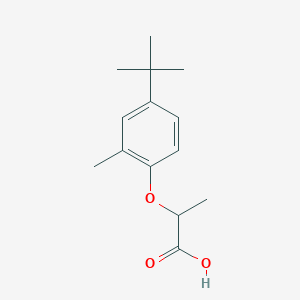

![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)

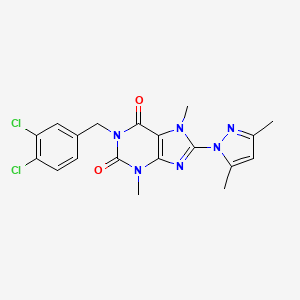

![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)

![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)